molecular formula C7H8N2O3 B147289 2-Methoxy-4-nitroaniline CAS No. 97-52-9

2-Methoxy-4-nitroaniline

Cat. No.: B147289
CAS No.: 97-52-9
M. Wt: 168.15 g/mol
InChI Key: GVBHRNIWBGTNQA-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitroaniline is an organic compound with the molecular formula C7H8N2O3. It is a yellow to orange crystalline powder that is widely used in various industries, particularly in the production of dyes, pharmaceuticals, and specialty chemicals. The compound is known for its vibrant colors, making it desirable for dyeing textiles, leather goods, and paper products .

Mechanism of Action

Target of Action

2-Methoxy-4-nitroaniline is a versatile compound widely used in various industries. It serves as an intermediate for organic synthesis, particularly in the production of dyes and pharmaceuticals . It also finds application in polymer chemistry as a monomer or building block for producing polymers with desired properties .

Mode of Action

The compound participates in diverse reactions, such as coupling and condensation, enabling the synthesis of new compounds . In the dye industry, this compound acts as a diazo component for synthesizing azo dyes .

Biochemical Pathways

The metabolism of this compound (MNA) occurs via the hydroxylation of the phenyl ring to form 6-hydroxy MNA . The nitro group undergoes enzymatic reduction, generating nitrosamines, which are known to be cytotoxic and potentially carcinogenic .

Pharmacokinetics

The pharmacokinetics of this compound were investigated in rats, mice, and humans. Following oral administration to rats, the majority of the radioactivity derived from [14C] MNA was excreted in urine, with 75-79% of the dose recovered within 72 hours . Urinary excretion rates were similar across all dose levels, with 56-60% excreted within the first 24 hours . Fecal excretion accounted for approximately 10-12% of the radioactivity . The highest tissue/blood ratios (TBR) were observed in the liver, while low TBR values were generally found in other tissues . Overall, the pharmacokinetic profile of 2-Methoxy-4-nitroanilin suggests predominant urinary excretion, low tissue distribution, and relatively slow clearance, with some differences observed between species and sexes .

Result of Action

The toxicity of this compound is primarily attributed to its metabolism within biological systems, leading to the formation of reactive intermediates. These intermediates can cause oxidative stress, resulting in cellular damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sunlight can interact with yellow tattoo pigments, releasing this compound . Occupational exposure to dye dust during processing and handling poses the greatest risk of exposure . Inhalation or dermal exposure to dye dust can lead to asthma, eczema, and allergic responses .

Biochemical Analysis

Biochemical Properties

2-Methoxy-4-nitroaniline participates in diverse reactions, such as coupling and condensation, enabling the synthesis of new compounds . It also finds application in polymer chemistry as a monomer or building block for producing polymers with desired properties . The metabolism of this compound occurs via the hydroxylation of the phenyl ring to form 6-hydroxy MNA in Harlan Sprague Dawley rats and B6C3F (1)/N mice .

Cellular Effects

The toxicity of this compound has not been extensively studied, but it is known to undergo in vivo metabolism into 4-nitrophenol, which has potential hepatotoxicity and can affect the immune system .

Molecular Mechanism

It is known that it undergoes metabolic transformation in the body, particularly in the liver, where it is hydroxylated to form 6-hydroxy MNA .

Temporal Effects in Laboratory Settings

The pharmacokinetics of this compound were investigated in rats, mice, and humans . Following oral administration to rats, the majority of the radioactivity derived from [14C] MNA was excreted in urine, with 75-79% of the dose recovered within 72 hours

Dosage Effects in Animal Models

In animal models, the effects of this compound appear to be dose-dependent . For example, in female mice, decreased body weight and absolute kidney weight were observed at high doses of 10,000 ppm MNA . In male mice, absolute and relative liver weights were increased at doses ranging from 2,500-5,000 ppm and 1250-10,000 ppm MNA, respectively .

Metabolic Pathways

The metabolism of this compound occurs via the hydroxylation of the phenyl ring to form 6-hydroxy MNA

Transport and Distribution

Its pharmacokinetics suggest predominant urinary excretion and low tissue distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-4-nitroaniline is typically synthesized using 2-aminoanisole as the starting material. The synthesis involves three main steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxy-4-nitroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of azo dyes and other organic compounds.

    Biology: The compound is used in studies involving enzyme induction and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of certain pharmaceuticals.

    Industry: The compound is used in the dyeing of textiles, leather goods, and paper products. .

Comparison with Similar Compounds

    4-Methoxy-2-nitroaniline: Similar structure but with different positioning of the methoxy and nitro groups.

    2-Methoxy-5-nitroaniline: Another isomer with the nitro group in the 5-position.

    4-Nitro-o-anisidine: Another name for 2-Methoxy-4-nitroaniline

Uniqueness: this compound is unique due to its specific positioning of the methoxy and nitro groups, which imparts distinct chemical and physical properties. Its ability to induce CYP1A2 and participate in diverse chemical reactions makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-methoxy-4-nitroaniline
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InChI

InChI=1S/C7H8N2O3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3
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InChI Key

GVBHRNIWBGTNQA-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
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DSSTOX Substance ID

DTXSID0038700
Record name 2-Methoxy-4-nitroaniline
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Molecular Weight

168.15 g/mol
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Physical Description

Dry Powder; Other Solid, Deep yellow solid; [NTP] Powder; [Alfa Aesar MSDS]
Record name Benzenamine, 2-methoxy-4-nitro-
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CAS No.

97-52-9
Record name 2-Methoxy-4-nitroaniline
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Record name 2-METHOXY-4-NITROANILINE
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Record name 2-Methoxy-4-nitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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